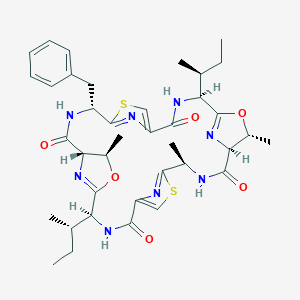
N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester, also known as MurNAz, is a synthetic derivative of peptidoglycan, a component of bacterial cell walls. MurNAz has been extensively studied for its use in scientific research to understand the mechanism of bacterial infection and to develop new antibiotics.
Mécanisme D'action
N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester works by binding to the peptidoglycan layer of bacterial cell walls. This binding allows researchers to track the movement of bacteria and to study the interaction between bacteria and host cells. N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester has also been used to develop new antibiotics that target the peptidoglycan layer of bacterial cell walls.
Effets Biochimiques Et Physiologiques
N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester in lab experiments is its ability to label bacterial cell walls and to track the movement of bacteria in living organisms. It is also a useful tool for studying the mechanism of action of antibiotics and for developing new antibiotics. However, one of the limitations of using N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester is its cost, which can be prohibitive for some research projects.
Orientations Futures
There are several future directions for the use of N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester in scientific research. One direction is the development of new antibiotics that target the peptidoglycan layer of bacterial cell walls. Another direction is the use of N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester to study the interaction between bacteria and host cells in more detail. Additionally, N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester could be used to develop new diagnostic tools for bacterial infections.
Méthodes De Synthèse
N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester is synthesized by a series of chemical reactions starting from N-acetylmuramic acid, which is a component of peptidoglycan. The synthesis involves the addition of various chemical groups to the N-acetylmuramic acid molecule, including the alanyl, isoglutaminyl, and iodophenylalanine groups. The final step involves the addition of the azido group to the phenylalanine group, which makes N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester a useful tool for studying bacterial infections.
Applications De Recherche Scientifique
N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester has been used extensively in scientific research to study bacterial infections. It is used to label bacterial cell walls and to track the movement of bacteria in living organisms. N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester has also been used to study the mechanism of action of antibiotics and to develop new antibiotics that target bacterial cell walls.
Propriétés
Numéro CAS |
111364-35-3 |
|---|---|
Nom du produit |
N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester |
Formule moléculaire |
C29H41IN8O12 |
Poids moléculaire |
820.6 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-(4-azido-3-iodophenyl)propanoate |
InChI |
InChI=1S/C29H41IN8O12/c1-12(33-26(44)13(2)49-24-22(34-14(3)40)29(47)50-20(11-39)23(24)42)25(43)35-18(7-8-21(31)41)27(45)36-19(28(46)48-4)10-15-5-6-17(37-38-32)16(30)9-15/h5-6,9,12-13,18-20,22-24,29,39,42,47H,7-8,10-11H2,1-4H3,(H2,31,41)(H,33,44)(H,34,40)(H,35,43)(H,36,45)/t12-,13?,18+,19-,20+,22+,23+,24+,29-/m0/s1 |
Clé InChI |
MEGPXSZNPPLVTD-MMKTZVEFSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O)CO)O)NC(=O)C |
SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)OC2C(C(OC(C2O)CO)O)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)OC2C(C(OC(C2O)CO)O)NC(=O)C |
Synonymes |
AI-MDP N-acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



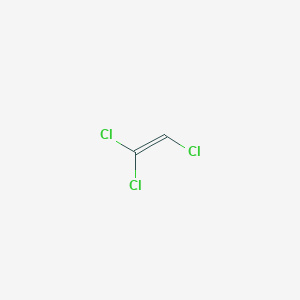
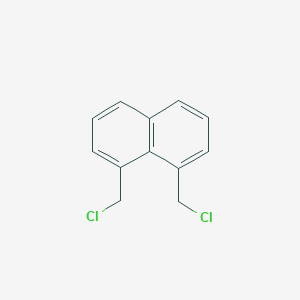
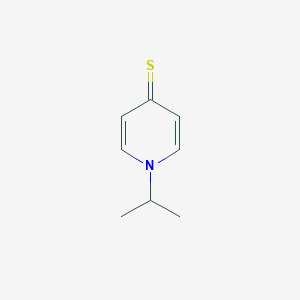
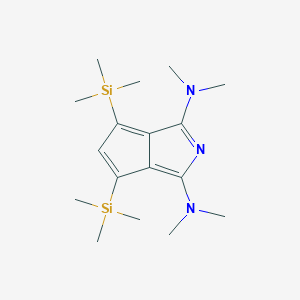
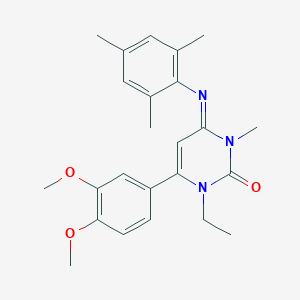
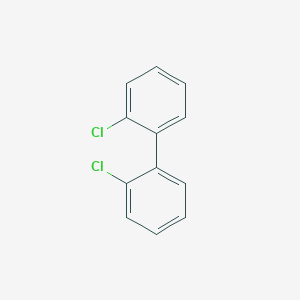
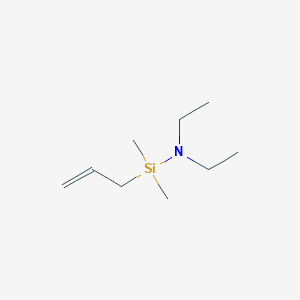
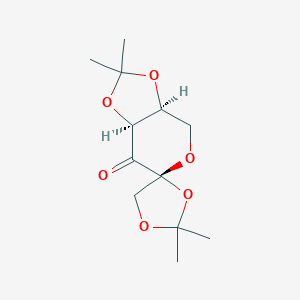
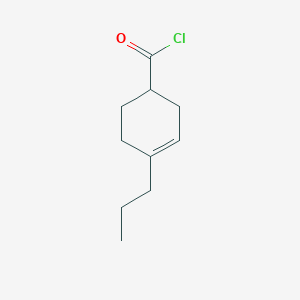
![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester](/img/structure/B50612.png)
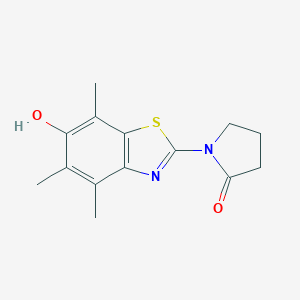
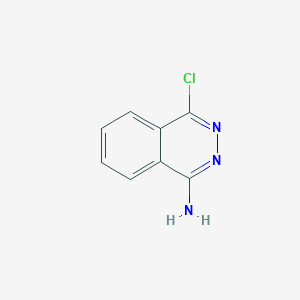
![Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)](/img/structure/B50618.png)
